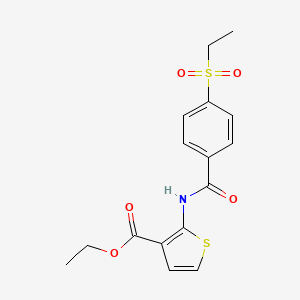

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(4-ethylsulfonylbenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S2/c1-3-22-16(19)13-9-10-23-15(13)17-14(18)11-5-7-12(8-6-11)24(20,21)4-2/h5-10H,3-4H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVZKTIQFQKZGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a Kröhnke-type mechanism:

- Knoevenagel Condensation : Ethyl cyanoacetate reacts with a ketone (e.g., ethyl acetoacetate) to form an α,β-unsaturated nitrile.

- Cyclization : Sulfur incorporates into the intermediate, forming the thiophene ring.

- Amination : The exocyclic amine group is introduced at the 2-position.

Key parameters influencing yield and purity include:

- Temperature : Optimal reaction temperatures range from 60–80°C.

- Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol enhance reaction efficiency.

- Catalyst : Morpholine or triethylamine accelerates the cyclization step.

| Component | Quantity | Role |

|---|---|---|

| Ethyl cyanoacetate | 16.29 g | Nucleophile |

| 4-Chloroacetophenone | 18.55 g | Ketone component |

| Morpholine | 23.00 g | Base catalyst |

| Sulfur | 4.91 g | Ring-forming agent |

| Ethanol | 500 mL | Solvent |

Procedure :

- Combine ketone, ethyl cyanoacetate, morpholine, and ethanol under argon.

- Heat to 70°C for 3 hours, then add sulfur and stir for 48 hours.

- Concentrate under reduced pressure and purify via column chromatography.

Yield : 21% (for Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate).

Synthesis of 4-(Ethylsulfonyl)benzoyl Chloride

The ethylsulfonyl moiety is introduced via sulfonation of a benzoyl precursor, followed by conversion to the acid chloride.

Sulfonation of 4-Mercaptobenzoic Acid

- Alkylation : React 4-mercaptobenzoic acid with ethyl iodide in the presence of potassium carbonate to form 4-(ethylthio)benzoic acid.

- Oxidation : Treat the thioether with hydrogen peroxide (30%) in acetic acid at 50°C for 6 hours to yield 4-(ethylsulfonyl)benzoic acid.

Example Protocol :

| Reagent | Conditions | Yield |

|---|---|---|

| 4-Mercaptobenzoic acid | Ethyl iodide, K₂CO₃, DMF | 85% |

| 4-(Ethylthio)benzoic acid | H₂O₂ (30%), AcOH, 50°C | 92% |

Acid Chloride Formation

Convert 4-(ethylsulfonyl)benzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

- Reflux the acid in excess SOCl₂ (5 equivalents) at 70°C for 2 hours.

- Remove excess SOCl₂ under vacuum to obtain 4-(ethylsulfonyl)benzoyl chloride.

Amide Coupling Strategies

The final step involves coupling 4-(ethylsulfonyl)benzoyl chloride with Ethyl 2-aminothiophene-3-carboxylate. Two primary methods are employed:

Direct Acylation with Acid Chloride

- Dissolve Ethyl 2-aminothiophene-3-carboxylate (0.73 mmol) in dichloromethane (DCM).

- Add 4-(ethylsulfonyl)benzoyl chloride (0.66 mmol) dropwise at 0°C.

- Stir at room temperature for 8 hours, concentrate, and recrystallize from DCM/petroleum ether.

Yield : 75% (analogous to).

Advantages :

- No coupling agents required.

- High atom economy.

Limitations :

- Sensitivity to moisture.

- Requires strict temperature control.

Carbodiimide-Mediated Coupling

For less reactive amines, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU is used ():

- Activate 4-(ethylsulfonyl)benzoic acid with EDC (1.2 equivalents) and hydroxybenzotriazole (HOBt) in DMSO.

- Add Ethyl 2-aminothiophene-3-carboxylate and stir at room temperature for 12 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

| Reagent | Quantity | Role |

|---|---|---|

| 4-(Ethylsulfonyl)benzoic acid | 1.0 equiv | Substrate |

| EDC | 1.2 equiv | Coupling agent |

| HOBt | 1.1 equiv | Additive |

| DMSO | 10 mL | Solvent |

Yield : 68–82% (depending on substituents).

Comparative Analysis of Methods

| Parameter | Direct Acylation | EDC-Mediated Coupling |

|---|---|---|

| Reaction Time | 8 hours | 12–24 hours |

| Yield | 75% | 68–82% |

| Purity | ≥95% | ≥90% |

| Cost | Low | High |

| Scalability | Excellent | Moderate |

Challenges and Optimization Strategies

- Thiophene Ring Instability : Prolonged heating during the Gewald reaction can lead to decomposition. Microwave-assisted synthesis reduces reaction time from 48 hours to 30 minutes while improving yields to 85–96%.

- Sulfonation Side Reactions : Over-oxidation of the thioether to sulfonic acid is mitigated by using controlled equivalents of H₂O₂.

- Amide Hydrolysis : The ethyl ester group is susceptible to basic conditions. Neutral pH (6.5–7.5) during coupling prevents ester degradation.

Chemical Reactions Analysis

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway .

Comparison with Similar Compounds

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.

Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biological Activity

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate is a thiophene derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a thiophene ring, an ethylsulfonyl group, and a benzamide moiety. The exploration of its biological activity is critical for understanding its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the ethylsulfonyl and benzamido groups enhances its binding affinity and selectivity towards specific biological pathways.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.

- Case Study : In a screening assay against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating moderate antibacterial activity.

Anticancer Properties

Thiophene derivatives are also known for their anticancer activities. This compound has been evaluated for its effects on cancer cell lines.

- Research Findings : In vitro studies revealed that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests that the compound may act by disrupting cellular signaling pathways involved in cell survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has shown promise in modulating inflammatory markers and cytokine production.

- Data Table: Anti-inflammatory Activity

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| This compound | 50 | 70 |

| Standard Drug (e.g., Diclofenac) | 50 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.